molecular formula C8H24B2N4 B157049 Tetrakis(dimethylamino)diboron CAS No. 1630-79-1

Tetrakis(dimethylamino)diboron

Cat. No. B157049
CAS RN: 1630-79-1
M. Wt: 197.9 g/mol
InChI Key: KMCDRSZVZMXKRL-UHFFFAOYSA-N
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Description

Tetrakis(dimethylamino)diboron is a chemical compound that has been explored for its catalytic properties and potential in organic synthesis. It has been reported as a catalyst for the synthesis of aryl amides through the condensation of aromatic carboxylic acids with amines, offering a simple and efficient approach over a broad range of substrates . Additionally, it serves as a borylating agent in the palladium-catalyzed borylation of aryl and heteroaryl halides, providing a more atom-economical and efficient method compared to traditional borylation methods .

Synthesis Analysis

The synthesis of tetrakis(dimethylamino)diboron involves its use as a precursor to other diboron compounds such as bis-boronic acid (BBA) and bis(pinacolato)diboron (B2Pin2). Its role as a synthetic intermediate suggests its versatility and importance in the preparation of various boron-containing compounds .

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,2,4,5-tetrakis(dimethylamino)benzene, has been studied, revealing interesting features like 'bifurcated hydrogen bonds' upon protonation . These structural insights are crucial for understanding the reactivity and potential applications of tetrakis(dimethylamino)diboron and its derivatives.

Chemical Reactions Analysis

Tetrakis(dimethylamino)diboron is involved in various chemical reactions. For instance, tetrakis(dimethylamino)ethylene, a related compound, reacts with weak acids to produce a range of products, indicating the reactivity of the dimethylamino groups and the potential for diverse transformations . Moreover, it has been used as an effective reductant in the synthesis of 2-(difluoromethyl)benzoxazole alcohols from bromodifluoromethyl benzoxazoles . It also forms a charge transfer complex with trifluoroiodomethane, acting as a nucleophilic trifluoromethylating agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrakis(dimethylamino)diboron and its derivatives are influenced by their molecular structure and the presence of dimethylamino groups. These properties are essential for their reactivity and the types of reactions they can participate in. For example, the electron-donor functions and the ability to form intramolecular hydrogen bonds are discussed in the context of tetrakis(dimethylamino)benzene and tetrakis(dimethylamino)naphthalene .

Scientific Research Applications

Catalytic Applications in Amide Synthesis

TDMAD has been employed as a catalyst in the synthesis of aryl amides through the catalytic condensation of aromatic carboxylic acids with amines. This process is highlighted for its simplicity and high efficiency across a broad range of substrates, presenting an attractive approach for amide synthesis without requiring stoichiometric or additional dehydrating agents (Sawant et al., 2018).

Borylation of Aryl and Heteroaryl Halides

TDMAD serves as a borylating agent in the palladium-catalyzed borylation of aryl and heteroaryl halides. This method stands out due to its atom-economical and efficient approach, offering a greener alternative to traditional borylation methods by utilizing TDMAD as the synthetic precursor to both bis-boronic acid and bis(pinacolato)diboron (Molander et al., 2012).

In Situ Borylation Method

A novel in situ borylation method employing TDMAD has been reported, which is effective for the borylation of aryl halides and triflates as well as vinyl halides and triflates. This method is advantageous for its broad substrate scope and compatibility with a wide range of diols, facilitating the selection of optimal boronic esters for subsequent Suzuki coupling reactions (Bello & Schmidt-Leithoff, 2012).

Material Science and Thin Film Deposition

TDMAD has been explored in the deposition of thin diffusion barrier films onto semiconductor substrates for microelectronic applications. Its interaction with semiconductor surfaces, such as Si(100)-2 × 1, has been studied to understand the adsorption and dissociation mechanisms, which are crucial for the development of microelectronic materials and devices (R. and Teplyakov, 2007).

Safety And Hazards

Tetrakis(dimethylamino)diboron is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of damaging fertility . It is advised to handle this chemical with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

Future Directions

While specific future directions for the use of tetrakis(dimethylamino)diboron are not mentioned in the search results, its utility in various chemical reactions suggests potential for further exploration in the field of organic synthesis .

properties

IUPAC Name

N-[bis(dimethylamino)boranyl-(dimethylamino)boranyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H24B2N4/c1-11(2)9(12(3)4)10(13(5)6)14(7)8/h1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCDRSZVZMXKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(B(N(C)C)N(C)C)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24B2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167499
Record name Diborane(4)tetramine, octamethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diborane(4)tetramine, octamethyl-

CAS RN

1630-79-1
Record name 1,1,2,2-Diborane(4)tetramine, N1,N1,N1′,N1′,N2,N2,N2′,N2′-octamethyl-
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Record name Tetrakis(dimethylamino)diborane
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Record name 1630-79-1
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Record name Diborane(4)tetramine, octamethyl-
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Record name Tetrakis(dimethylamino)diborane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
139
Citations
SC Malhotra - Inorganic Chemistry, 1964 - ACS Publications
Tetrakis (dimethylamino) diboron reacts with certain protonic acids to give substituted diboron compounds. With hydrogen sulfide, a six-membered ring compound containing two boron-…
Number of citations: 34 pubs.acs.org
CS Bello, J Schmidt-Leithoff - Tetrahedron Letters, 2012 - Elsevier
We report a new in situ borylation method using tetrakis(dimethylamino)diboron, DMA 4 B 2 , in the presence of a diol. Our method uses standard borylation conditions and readily …
Number of citations: 18 www.sciencedirect.com
PT Brain, AJ Downs, P Maccallum… - Journal of the …, 1991 - pubs.rsc.org
The structures of gaseous B2(NMe2)4 and B2(OMe)4 have been determined by electron diffraction. The results indicate that the amine adopts the expected fully staggered conformation …
Number of citations: 17 pubs.rsc.org
T Ishiyama, M Murata, T Ahiko… - Organic …, 2000 - eprints.lib.hokudai.ac.jp
A. Tris (dimethylamino) borane (Note 1). A 2-L, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice-cooled reflux condenser connected to nitrogen …
Number of citations: 82 eprints.lib.hokudai.ac.jp
GA Molander, SLJ Trice, SM Kennedy - Organic letters, 2012 - ACS Publications
The palladium-catalyzed borylation of aryl and heteroaryl halides with a novel borylating agent, tetrakis(dimethylamino)diboron [(Me 2 N) 2 B–B(NMe 2 ) 2 ], is reported. The method is …
Number of citations: 47 pubs.acs.org
GA Molander, SR Wisniewski… - Advanced synthesis & …, 2013 - Wiley Online Library
Enantioenriched potassium β‐trifluoroboratoamides have been synthesized via an asymmetric, copper‐catalyzed 1,4‐addition of tetrahydroxydiboron (BBA) and tetrakis(dimethylamino)…
Number of citations: 42 onlinelibrary.wiley.com
BA Amero - 1976 - search.proquest.com
Although an understanding of the chemistry of boron compounds has substantially increased over the past several decades"-6 few examples of compounds containing covalent boron-…
Number of citations: 4 search.proquest.com
LL Petterson, RJ Brotherton - Inorganic Chemistry, 1963 - ACS Publications
The Conversion of Tetrakis-(dimethylamino)-diboron to Bis-(dimethylamino)-borane and Tris-(dimethylamino)-borane by Thermal Deco Page 1 Vol. No. April, 1963 Notes 423 Contribution from U. S. Borax …
Number of citations: 11 pubs.acs.org
H Steinberg, AL McCloskey - 2013 - books.google.com
Progress in Boron Chemistry, Volume I is a 10-chapter text that covers the advances in the chemistry of various boron compounds and their applications. The opening chapter deals with …
Number of citations: 28 books.google.com
A Finch, IJ Hyams, D Steele - Journal of Molecular Spectroscopy, 1965 - Elsevier
The vibrational frequencies and approximate modes of dimethylamine have been computed using the technique of King and Crawford. It is shown that the band at 724 cm −1 is due to …
Number of citations: 12 www.sciencedirect.com

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